Cas no 393835-08-0 (4-(piperidine-1-sulfonyl)-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)

4-(Piperidine-1-sulfonyl)-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide is a sulfonamide-based small molecule featuring a benzamide core with dual piperidine and pyridine substituents. Its structural complexity, including multiple sulfonyl linkages, suggests potential utility as a pharmacologically active compound or a chemical intermediate in medicinal chemistry. The presence of both piperidine and pyridine moieties may enhance binding affinity in biological systems, particularly in targeting enzymes or receptors where sulfonamide groups play a critical role. This compound's modular design allows for further derivatization, making it a versatile scaffold for drug discovery or biochemical research. Its stability and synthetic accessibility further support its use in exploratory studies.
4-(piperidine-1-sulfonyl)-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide structure
393835-08-0 structure
Product Name:4-(piperidine-1-sulfonyl)-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide
CAS No:393835-08-0
MF:C28H32N4O5S2
MW:568.7074842453
CID:6256029
PubChem ID:5056472
Update Time:2025-10-18

4-(piperidine-1-sulfonyl)-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(piperidine-1-sulfonyl)-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide
    • 393835-08-0
    • SR-01000568645-1
    • 4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
    • AKOS024580949
    • 4-(piperidin-1-ylsulfonyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
    • SR-01000568645
    • F0533-0711
    • Oprea1_307518
    • 4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
    • EU-0095198
    • Inchi: 1S/C28H32N4O5S2/c33-28(22-9-13-25(14-10-22)38(34,35)31-18-3-1-4-19-31)30-24-11-15-26(16-12-24)39(36,37)32-20-5-2-8-27(32)23-7-6-17-29-21-23/h6-7,9-17,21,27H,1-5,8,18-20H2,(H,30,33)
    • InChI Key: FWBOUHHHQMHHEF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C1C=CC(=CC=1)S(N1CCCCC1)(=O)=O)=O)(N1CCCCC1C1C=NC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 568.18141248g/mol
  • Monoisotopic Mass: 568.18141248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 7
  • Complexity: 1020
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 134Ų

4-(piperidine-1-sulfonyl)-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0533-0711-2μmol
4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
393835-08-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0533-0711-5μmol
4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
393835-08-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0533-0711-10μmol
4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
393835-08-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0533-0711-20μmol
4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
393835-08-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0533-0711-1mg
4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
393835-08-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0533-0711-2mg
4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
393835-08-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0533-0711-3mg
4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
393835-08-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0533-0711-4mg
4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
393835-08-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0533-0711-5mg
4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
393835-08-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0533-0711-10mg
4-(piperidine-1-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
393835-08-0 90%+
10mg
$79.0 2023-05-17

Additional information on 4-(piperidine-1-sulfonyl)-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide

4-(Piperidine-1-Sulfonyl)-N-(4-{2-(Pyridin-3-Yl)piperidin-1-Ylsulfonyl}phenyl)benzamide: A Comprehensive Overview

4-(Piperidine-1-Sulfonyl)-N-(4-{2-(Pyridin-3-Yl)piperidin-1-Ylsulfonyl}phenyl)benzamide is a complex organic compound with the CAS number 393835-08-0. This compound belongs to the class of sulfonamides, which are widely studied in pharmaceutical research due to their potential as kinase inhibitors and other therapeutic agents. The structure of this molecule is characterized by a benzamide backbone, with two piperidine sulfonyl groups attached at specific positions, creating a highly functionalized scaffold.

The synthesis of 4-(Piperidine-1-Sulfonyl)-N-(4-{2-(Pyridin-3-Yl)piperidin-1-Ylsulfonyl}phenyl)benzamide involves multi-step organic reactions, including coupling reactions, sulfonation, and amide bond formation. Recent advancements in catalytic methods and green chemistry have enabled more efficient and scalable production of such complex molecules. Researchers have also explored the stereochemical outcomes of these reactions to optimize the compound's bioavailability and stability.

One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell proliferation. By inhibiting specific kinases, this compound could potentially be used in the treatment of cancer, inflammatory diseases, and other conditions where kinase activity is dysregulated. Preclinical studies have demonstrated its ability to selectively inhibit certain kinases, making it a strong candidate for further development.

In addition to its enzymatic activity, 4-(Piperidine-1-Sulfonyl)-N-(4-{2-(Pyridin-3-Yl)piperidin-1-Ylsulfonyl}phenyl)benzamide has shown interesting pharmacokinetic properties. Studies using advanced in vitro models have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that the compound may have good bioavailability when administered orally, which is a critical factor for drug development.

Recent research has also focused on the structural modifications of this compound to enhance its potency and selectivity. For instance, substituting the pyridine ring with other heterocyclic groups has been shown to improve binding affinity to target kinases. These modifications are part of a broader trend in medicinal chemistry aimed at optimizing drug candidates through structure-based drug design.

Furthermore, computational modeling techniques such as molecular docking and dynamics simulations have been employed to study the interaction of 4-(Piperidine-1-Sulfonyl)-N-(4-{2-(Pyridin-3-Yl)piperidin-1-Ylsulfonyl}phenyl)benzamide with its target proteins. These studies provide valuable insights into the molecular mechanisms underlying its activity and guide further optimization efforts.

In terms of safety assessment, preliminary toxicity studies indicate that this compound exhibits low cytotoxicity against normal cells, which is a desirable trait for therapeutic agents. However, further studies are required to fully evaluate its safety profile and potential off-target effects.

The development of 4-(Piperidine-1-Sulfonyl)-N-(4-{2-(Pyridin-3-Yl)piperidin-1-Ylsulfonyl}phenyl)benzamide highlights the importance of interdisciplinary collaboration in drug discovery. By integrating expertise from organic chemistry, pharmacology, and computational sciences, researchers can accelerate the translation of promising compounds into clinical candidates.

In conclusion, 4-(Piperidine-1-Sulfonyl)-N-(4-{2-(Pyridin-3-Yl)piperidin-1-Ylsulfonyl}phenyl)benzamide represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with favorable pharmacokinetic properties and potent kinase inhibitory activity, positions it as a strong candidate for future therapeutic applications. As research continues to uncover its full potential, this compound may play a pivotal role in addressing unmet medical needs.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent